7-Methoxyisoquinoline-1-carboxylic acid 7-Methoxyisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439641
InChI: InChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14)
SMILES: COC1=CC2=C(C=C1)C=CN=C2C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

7-Methoxyisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC13439641

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxyisoquinoline-1-carboxylic acid -

Specification

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 7-methoxyisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14)
Standard InChI Key LDTODIUFQRIRQM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=CN=C2C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)C=CN=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Methoxyisoquinoline-1-carboxylic acid belongs to the isoquinoline family, a class of nitrogen-containing heterocycles. Key structural attributes include:

  • IUPAC Name: 7-Methoxyisoquinoline-1-carboxylic acid

  • SMILES Notation: COC1=CC2=C(C=C1)C=CN=C2C(=O)O

  • InChI Key: LDTODIUFQRIRQM-UHFFFAOYSA-N

The compound’s planar aromatic system and polar functional groups contribute to its solubility in polar solvents like methanol and dimethylformamide (DMF).

Physicochemical Properties

PropertyValue
Molecular Weight203.19 g/mol
Density1.325 ± 0.06 g/cm³ (Predicted)
Boiling Point436.8 ± 25.0 °C (Predicted)
pKa1.14 ± 0.30 (Predicted)
LogP (Partition Coefficient)1.9 (Calculated)

These properties are critical for understanding its reactivity and potential pharmacokinetic behavior .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis route for 7-methoxyisoquinoline-1-carboxylic acid is documented, analogous methods for related isoquinoline derivatives provide insights. A patent (CN112500341A) outlines a multi-step synthesis for 7-hydroxyquinoline-4-carboxylic acid, involving:

  • Bromination: 6-Bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid .

  • Cyclization: Nitrobenzene-mediated cyclization at 210°C yields 7-bromoquinoline-4-carboxylic acid .

  • Esterification and Hydrolysis: Methanol and thionyl chloride generate methyl esters, followed by NaOH-mediated hydrolysis to the carboxylic acid .

Adapting this protocol, substitution of bromine with methoxy groups via nucleophilic aromatic substitution could theoretically yield the target compound.

Challenges and Optimizations

  • Regioselectivity: Ensuring methoxy group incorporation at position 7 requires careful control of reaction conditions .

  • Yield Improvements: The patent reports a 55.3% yield for intermediate brominated compounds, suggesting room for optimization .

Applications in Medicinal Chemistry

Drug Design and Bioisosterism

The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups, improving solubility and target affinity . For example:

  • EP1 Receptor Antagonists: Trifluoroethyl analogs of carboxylic acids exhibit enhanced brain penetration and oral bioavailability .

Agrochemistry

Given the antibacterial efficacy of related compounds, 7-methoxyisoquinoline-1-carboxylic acid could be explored as a lead for plant protection agents.

Comparative Analysis of Isoquinoline Derivatives

CompoundSubstituentsAntibacterial EC₅₀ (µg/mL)LogP
7-Methoxyisoquinoline-1-carboxylic acid7-OCH₃, 1-COOHNot tested1.9
Isoquinoline-3-carboxylic acid3-COOH8.38–17.35 1.2
4-Methoxyisoquinoline4-OCH₃84% inhibition at 100 µg/mL 2.1

This table underscores the impact of substituent position on bioactivity and lipophilicity.

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